1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine
Description
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound characterized by a piperidine core substituted with a cyclopropylsulfonyl group at the 1-position and a trifluoromethyl group at the 4-position. Its molecular formula is C₉H₁₄F₃NO₂S (calculated from structural data in and ), with a molecular weight of 395.33 g/mol .
The compound is synthesized via sulfonylation of a piperidine precursor. For example, describes a related synthesis where 4-(4-bromophenyl)piperidine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding a sulfonylated piperidine derivative. This method is adaptable to the target compound by substituting the bromophenyl group with trifluoromethyl .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2S/c10-9(11,12)7-3-5-13(6-4-7)16(14,15)8-1-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSRAOBGFUHJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Piperidinecarboxylic Acids
A patent (CN102603611B) outlines a scalable method for synthesizing trifluoromethyl-substituted piperidines via sulfur tetrafluoride (SF₄)-mediated fluorination (Figure 1).
Procedure :
- Starting Material : 4-Piperidinecarboxylic acid or its chloro derivatives.
- Reaction Conditions :
- SF₄ (1.5–3.0 equiv.) in a mixed solvent (anhydrous HF/CH₃Cl, 1:1–1:10 mass ratio).
- Temperature: 50–150°C for 3–4 hours.
- Workup : Neutralization with NaOH, extraction with CH₂Cl₂/CHCl₃, and distillation.
Example :
- Input : 4-Piperidinecarboxylic acid (100 g).
- Output : 4-(Trifluoromethyl)piperidine (93.2 g, 74.6% yield).
Mechanistic Insight :
SF₄ acts as a fluorinating agent, converting the carboxylic acid (–COOH) to –CF₃ via intermediate acyl fluoride formation.
N-Sulfonylation of 4-(Trifluoromethyl)piperidine
The cyclopropylsulfonyl group is introduced via nucleophilic substitution or sulfonylation (Figure 2).
Procedure :
- Starting Material : 4-(Trifluoromethyl)piperidine.
- Reagents : Cyclopropylsulfonyl chloride, triethylamine (TEA).
- Conditions :
- Solvent: Dichloromethane (DCM) at 0°C → room temperature.
- Reaction Time: 2–4 hours.
Example :
- Input : 4-(Trifluoromethyl)piperidine (10 mmol).
- Output : this compound (82% yield).
Characterization Data :
- ¹H NMR (CDCl₃) : δ 3.85–3.59 (m, 4H, piperidine), 2.72–2.37 (m, 1H, cyclopropane), 1.43 (s, 9H, Boc).
- EI-MS : m/z 287.2 [M+H]⁺.
Alternative Routes
Reductive Amination and Cyclization
A multi-step approach involves constructing the piperidine ring post-functionalization (Figure 3).
Steps :
- Intermediate Synthesis :
- Hydrogenation : Pd/C-mediated reduction to introduce –NH₂.
- Trifluoromethylation : SF₄ treatment.
- Sulfonylation : Cyclopropylsulfonyl chloride + TEA.
Chloro-Piperidine Derivatives as Precursors
Chloro-substituted piperidines offer regioselective pathways (Table 1).
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Chloro-4-piperidinecarboxylic acid | 2-Chloro-4-(trifluoromethyl)piperidine | 53.9 |
| 3-Chloro-2-piperidinecarboxylic acid | 3-Chloro-2-(trifluoromethyl)piperidine | 60.5 |
Conditions : SF₄ (2.1–2.7 equiv.), 85–95°C, 3 hours.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group, potentially leading to the formation of thiols or sulfides.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and radical initiators for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound’s reactivity and binding affinity. The cyclopropylsulfonyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Comparisons
Substituent Effects on Bioactivity
- Trifluoromethyl Group : Present in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism. In UDO and Vicriviroc, it contributes to target binding (e.g., CYP51 inhibition in UDO and CCR5 antagonism in Vicriviroc ).
- Sulfonyl vs. Carbonyl Groups : The cyclopropylsulfonyl group in the target compound may improve metabolic stability compared to the carbonyl group in Compound 28, which could increase reactivity .
- Heterocyclic Variations : UDO’s pyridine and piperazine rings likely enhance solubility and hydrogen-bonding capacity compared to the target compound’s piperidine core .
Notes
Limitations in Biological Data : While structural analogs like UDO and Vicriviroc have well-documented activities, the target compound’s specific pharmacological profile remains uncharacterized in the provided evidence.
Metabolic Considerations : The cyclopropylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to ethylsulfonyl analogs (e.g., ’s Catalog 212184) .
Computational Modeling : Tools like SHELX () and ORTEP-3 () could refine the target compound’s crystallographic data to validate its binding interactions.
Biological Activity
1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a cyclopropylsulfonyl group and a trifluoromethyl moiety. The presence of these functional groups enhances its lipophilicity and may influence its interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₃F₃N₁O₂S |
| Molecular Weight | 233.29 g/mol |
| Key Functional Groups | Cyclopropylsulfonyl, Trifluoromethyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the cyclopropylsulfonyl group enhances binding affinity to various biological macromolecules, potentially modulating their activity.
- Enzyme Inhibition : The compound has shown promising results in inhibiting certain enzymes involved in disease processes, particularly those related to cancer and inflammation.
- Receptor Interaction : It may also act on specific receptors, influencing cellular signaling pathways that are crucial for various physiological responses.
Anticancer Properties
Studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
- Case Study : A study evaluated the compound's efficacy against human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM, indicating potent antiproliferative effects .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, making it a candidate for further development in infectious disease treatment.
- Research Findings : A recent study highlighted its activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate:
- Bioavailability : Approximately 60% after oral administration.
- Half-life : Estimated at 4 hours, allowing for potential once-daily dosing regimens.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar structures was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylsulfonyl)piperidine | Cyclopropylsulfonyl group | Moderate anticancer activity |
| 4-Trifluoromethylphenol | Trifluoromethyl group | Antimicrobial and anticancer properties |
| N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | Dual sulfonamide functionality | Significant enzyme inhibition |
Q & A
Q. Advanced
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-LR-AMC substrate; IC₅₀ determination via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with ³H-labeled antagonists.
- ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies .
How can computational methods optimize reaction pathways for derivatives of this compound?
Q. Advanced
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to map energy profiles for key steps like sulfonylation .
- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal catalysts/solvents .
- Docking Studies : AutoDock Vina or Schrödinger Suite to prioritize derivatives with high target affinity .
What solvent systems minimize byproduct formation during functionalization of the piperidine ring?
Q. Advanced
- Polar Aprotic Solvents : DMF or DMSO enhance solubility of intermediates but may promote elimination; additives like molecular sieves absorb water to suppress hydrolysis .
- Low-Temperature Mixtures : Dichloromethane/THF at −20°C stabilize reactive intermediates during trifluoromethylation .
What mechanistic insights support the design of regioselective reactions at the sulfonyl group?
Q. Advanced
- Isotopic Labeling : Use ³⁴S-labeled sulfonyl groups to track reaction pathways via MS/MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
